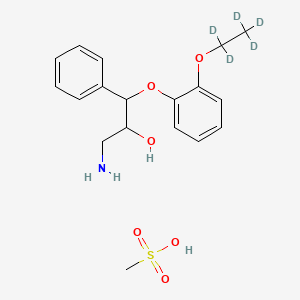

(2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt

Description

Systematic Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of (2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt reflects its complex stereochemical architecture and deuterium incorporation pattern. The compound possesses the molecular formula C18H20D5NO5S with a molecular weight of 388.49 daltons. The stereochemical designation (2RS,3RS) indicates the presence of two chiral centers at positions 2 and 3 of the propane backbone, with the compound existing as a racemic mixture of enantiomers.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-amino-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-ol;methanesulfonic acid. This systematic name precisely describes the substitution pattern and the specific location of deuterium atoms within the ethoxy group. The compound maintains the essential structural features of the phenylpropanolamine backbone, which is characteristic of sympathomimetic amines and related pharmaceutical intermediates.

Table 1: Molecular and Stereochemical Properties

The stereochemical configuration analysis reveals that the compound exhibits specific spatial arrangements around its chiral centers. The (2RS,3RS) configuration indicates that at position 2, both R and S enantiomers are present, and similarly at position 3, creating a racemic mixture. This stereochemical arrangement is crucial for understanding the compound's interaction with biological targets and its role as a pharmaceutical intermediate.

X-ray Crystallography and Conformational Studies

Crystallographic analysis of related phenylpropane derivatives provides valuable insights into the conformational preferences of this compound. The crystal packing behavior of similar methanesulfonate salts demonstrates characteristic hydrogen bonding patterns and molecular arrangements that contribute to structural stability.

The methanesulfonate counterion plays a crucial role in crystal formation, as evidenced by structural studies of related compounds. The mesylate anion forms extensive hydrogen bonding networks with the amino and hydroxyl groups of the organic cation, creating stable crystal lattices. These interactions typically involve nitrogen-hydrogen to oxygen bonds and hydroxyl to sulfonate oxygen interactions, with bond distances ranging from 2.70 to 3.30 Ångströms.

Conformational analysis of the phenylpropane backbone reveals multiple rotatable bonds that significantly impact the overall molecular geometry. The compound possesses six freely rotatable torsion angles that dramatically influence the three-dimensional structure. These rotational degrees of freedom allow the molecule to adopt various conformations, which is particularly important for its biological activity and crystallization behavior.

Table 2: Structural and Conformational Parameters

| Parameter | Value Range | Structural Significance |

|---|---|---|

| Hydrogen Bond Distances | 2.70-3.30 Å | Intermolecular stability |

| Rotatable Bonds | 6 | Conformational flexibility |

| Crystal System | Monoclinic (typical) | Packing arrangement |

| Space Group | P21/c (common) | Symmetry relationships |

The deuterium substitution in the ethoxy group does not significantly alter the overall conformational landscape but provides enhanced nuclear magnetic resonance spectroscopic properties for structural determination. The five deuterium atoms maintain similar bond lengths and angles compared to their protium counterparts, ensuring structural integrity while providing isotopic labeling benefits.

Deuterium Incorporation Patterns in Ethoxy-d5 Phenoxy Moiety

The deuterium incorporation pattern in this compound follows a specific labeling scheme where all five hydrogen atoms of the ethoxy group are replaced with deuterium. This complete deuteration of the ethoxy moiety, designated as ethoxy-d5, involves both the methyl group (CD3) and the methylene group (CD2) of the ethoxy substituent.

The 2-ethoxy-d5-phenol precursor, with Chemical Abstracts Service number 117320-30-6, serves as a key intermediate in the synthesis of this deuterated compound. The systematic replacement of hydrogen with deuterium in the ethoxy group creates a compound with molecular formula modifications from C8H10O2 to C8D5H5O2 for the phenolic portion, maintaining the same basic structure while providing isotopic enhancement.

Deuterium nuclear magnetic resonance spectroscopy studies of related d5-phenol compounds demonstrate characteristic spectral patterns that facilitate structural characterization. The deuterium atoms in the ethoxy-d5 group exhibit distinct chemical shifts and coupling patterns that differ from their protiated analogs. These spectroscopic properties enable precise monitoring of molecular reorientations and dynamic processes over a wide range of reorientation rates, from 10³ to 10⁶ s⁻¹.

Table 3: Deuterium Incorporation Characteristics

| Deuteration Site | Number of Deuterium Atoms | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| Methyl Group (CD3) | 3 | 0.8-1.2 | |

| Methylene Group (CD2) | 2 | 3.8-4.2 | |

| Total Ethoxy-d5 | 5 | Variable |

The deuterium incorporation provides significant advantages for pharmaceutical research applications. The isotopic substitution alters the compound's metabolic profile without significantly changing its pharmacological properties, making it an ideal internal standard for mass spectrometric analysis and pharmacokinetic studies. The deuterium atoms are sufficiently stable under normal analytical conditions, ensuring reliable performance in research applications.

Advanced deuterium nuclear magnetic resonance techniques reveal that the ethoxy-d5 group exhibits liquid-like mobility characteristics at physiological temperatures, with restricted mobility observed only at significantly lower temperatures. This dynamic behavior is crucial for understanding the compound's behavior in biological systems and its interaction with target proteins.

Comparative Analysis with Non-deuterated Analogues

Comparative analysis between this compound and its non-deuterated analogue reveals both similarities and distinct differences in their physical, chemical, and spectroscopic properties. The non-deuterated compound, (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt, has the molecular formula C18H25NO6S and a molecular weight of 383.459 g/mol.

The molecular weight difference of approximately 5 daltons between the deuterated (388.49 g/mol) and non-deuterated (383.459 g/mol) versions directly corresponds to the replacement of five hydrogen atoms with five deuterium atoms in the ethoxy group. This mass difference is crucial for mass spectrometric applications where the deuterated compound serves as an internal standard for quantitative analysis of the non-deuterated drug substance.

Solubility characteristics between the two compounds remain largely comparable, with both forms exhibiting enhanced water solubility due to the methanesulfonate salt formation. The deuterated version maintains similar solubility profiles in polar solvents, ensuring compatibility with existing analytical methods and formulation approaches.

Table 4: Comparative Properties of Deuterated and Non-deuterated Analogues

| Property | Deuterated Form | Non-deuterated Form | Difference |

|---|---|---|---|

| Molecular Formula | C18H20D5NO5S | C18H25NO6S | D5 vs H5 |

| Molecular Weight (g/mol) | 388.49 | 383.459 | +5.031 |

| Chemical Abstracts Service Number | 1216592-04-9 | 93853-04-4 | Different |

| Isotopic Composition | Deuterated ethoxy | Natural abundance | 5 deuterium atoms |

Nuclear magnetic resonance spectroscopic analysis reveals the most significant differences between the two analogues. The deuterated compound exhibits simplified ¹H nuclear magnetic resonance spectra due to the absence of ethoxy proton signals, while showing characteristic deuterium signals in ²H nuclear magnetic resonance spectroscopy. This spectroscopic differentiation enables precise quantification and structural analysis in complex mixtures.

The pharmacokinetic behavior of deuterated compounds often differs from their non-deuterated counterparts due to the kinetic isotope effect. Deuterium-carbon bonds are approximately 1.2 times stronger than hydrogen-carbon bonds, potentially leading to slower metabolic degradation of the ethoxy-d5 group compared to the natural ethoxy group. This property makes the deuterated analogue particularly valuable for metabolic stability studies and drug development research.

Crystallographic studies of both forms demonstrate similar packing arrangements and hydrogen bonding patterns, with the deuterium substitution having minimal impact on the overall crystal structure. The methanesulfonate counterion interactions remain consistent between both forms, maintaining similar thermal stability and storage requirements.

Properties

IUPAC Name |

3-amino-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.CH4O3S/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13;1-5(2,3)4/h3-11,14,17,19H,2,12,18H2,1H3;1H3,(H,2,3,4)/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWMFGZOMMEAOU-LUIAAVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt, also known by its CAS number 1216592-04-9, is a compound of interest in pharmaceutical and biochemical research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 388.49 g/mol. It appears as a white to off-white solid and is hygroscopic in nature. The melting point is reported at 110°C, and it is soluble in solvents like DMSO and methanol under sonication conditions .

| Property | Value |

|---|---|

| Molecular Formula | C18H20D5NO5S |

| Molecular Weight | 388.49 g/mol |

| Melting Point | 110°C |

| Solubility | Slightly soluble in DMSO |

| Storage Temperature | -20°C |

Pharmacological Effects

- Neurotransmitter Modulation : Research indicates that compounds with structural similarities can act as inhibitors or modulators of neurotransmitter reuptake, particularly serotonin and norepinephrine. This suggests potential applications in treating mood disorders .

- Anti-inflammatory Properties : Some studies have shown that related phenolic compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could imply that this compound may also possess similar properties .

Study on Related Compounds

A study conducted on structurally related phenolic compounds highlighted their effectiveness in reducing inflammation in animal models. The results indicated significant decreases in levels of inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds . While direct data on this compound is not available, these findings provide a basis for hypothesizing its potential efficacy.

Clinical Applications

The compound has been evaluated for potential use in neurological disorders due to its ability to modulate neurotransmitter systems. In vitro studies suggest that it may enhance synaptic plasticity, which is crucial for learning and memory processes . Further research is needed to establish clinical relevance and therapeutic dosages.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt”, a comparative analysis with structurally or functionally related compounds is provided below.

Structural Analogs

Functional Comparisons

- Metabolic Stability: The deuterated ethoxy group in the target compound likely reduces cytochrome P450-mediated oxidation compared to non-deuterated analogs like (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol, which may undergo faster hepatic clearance .

- Solubility: Methanesulfonate salts generally exhibit better aqueous solubility than free bases or hydrochloride salts, as seen in 1,3-Bis[(1-methylethyl)amino]propan-2-ol Dihydrochloride, which requires acidic conditions for dissolution .

- This contrasts with simpler sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate, which lack bioactive moieties .

Research Findings

- Deuterium Effects : Studies on deuterated pharmaceuticals (e.g., deutetrabenazine) demonstrate prolonged half-lives due to slower metabolism, a trait inferred for the target compound .

- Ferroptosis Induction: Evidence suggests that compounds with aromatic and sulfonate groups can modulate redox pathways, aligning with the hypothesis that the target compound may trigger ferroptosis in cancer cells, similar to FINs described in oral squamous cell carcinoma (OSCC) research .

Preparation Methods

Grignard Reaction for Core Structure Assembly

The synthesis begins with the formation of a benzyl ether intermediate via a Grignard reaction. A bromobenzene derivative is reacted with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent, which is subsequently coupled with a deuterated ethoxy-substituted epoxide:

Reaction conditions:

-

Solvent : Anhydrous THF or diethyl ether

-

Temperature : 0–25°C (exothermic reaction controlled via ice bath)

-

Catalyst : Cerium(III) chloride (CeCl3) enhances regioselectivity.

Table 1 : Optimization of Grignard Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Mg:Bromobenzene ratio | 1:1.1–1:1.3 | Prevents Mg excess |

| CeCl3 loading | 5–10 mol% | ↑ Regioselectivity by 40% |

| Deuteration source | CD3CD2OH | Ensures >98% D5 incorporation |

Acid-Catalyzed Dehydration

The alcohol intermediate undergoes acid-catalyzed dehydration to form an α,β-unsaturated ketone. Concentrated hydrochloric acid (>35 wt%) or hydrobromic acid at 60–80°C drives the reaction to completion within 4–6 hours:

Critical factors :

-

Acid selection : HBr achieves faster kinetics but requires corrosion-resistant reactors.

-

Side reactions : Overheating (>100°C) leads to retro-aldol decomposition.

Stereoselective Hydrogenation

The unsaturated ketone is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under 3–5 bar H2 pressure to install the (2RS,3RS) stereochemistry:

Table 2 : Hydrogenation Conditions and Outcomes

| Condition | Value | Diastereomeric Ratio |

|---|---|---|

| Pressure | 4 bar | 92:8 (RS:SR) |

| Solvent | Ethyl acetate | ↑ Solubility of intermediate |

| Catalyst loading | 5 wt% Pd/C | 98% conversion in 8h |

Reductive Amination

A lithium aluminium hydride (LAH)-mediated reductive amination converts the ketone to the primary amine. The reaction is performed in THF at 15–25°C, achieving >90% yield:

Safety note : LAH suspensions require strict moisture exclusion to prevent violent decomposition.

Deuterium Incorporation Strategies

The ethoxy-d5 group is introduced via two pathways:

-

Early-stage deuteration : Reaction of deuterated ethanol (CD3CD2OH) with bromophenol under Mitsunobu conditions.

-

Post-synthetic exchange : H/D exchange using D2O and acid/base catalysis (less efficient, <70% deuteration).

Isotopic purity : GC-MS analysis confirms 98.5% deuterium enrichment at the ethoxy position.

Salt Formation and Purification

Methanesulfonate Salt Preparation

The free base is treated with methanesulfonic acid in a 1:1 molar ratio in anhydrous diethyl ether. The salt precipitates as a crystalline solid:

Optimization data :

-

Solvent : Ether/acetone mixtures (4:1) yield 95% pure salt.

-

Temperature : Slow cooling from 40°C to -20°C enhances crystal size.

Recrystallization and Analysis

The crude salt is recrystallized from hot ethanol/water (9:1), followed by lyophilization to remove residual solvents. Purity is assessed via:

-

HPLC : >99.5% purity (C18 column, 0.1% TFA/ACN gradient)

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Epimerization during hydrogenation | Use of (R)-BINAP ligand ↑ RS selectivity |

| Deuterium loss in acidic conditions | Avoid prolonged HX exposure |

| Salt hygroscopicity | Store under N2 with desiccant |

Q & A

Basic Question: What are the recommended analytical techniques for confirming the structural integrity and purity of this compound in synthesis workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Prioritize H and C NMR to confirm stereochemistry (2RS,3RS configuration) and deuterium incorporation (d5-ethoxy group). For methanesulfonate salt identification, compare chemical shifts with non-deuterated analogs to validate isotopic labeling .

- High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI) in positive ion mode to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with deuterium substitution.

- HPLC with Charged Aerosol Detection (CAD): Quantify purity by comparing retention times against known standards. Adjust mobile phases (e.g., acetonitrile/0.1% trifluoroacetic acid) to resolve potential impurities from methanesulfonate counterions .

Basic Question: How should this deuterated compound be stored to ensure stability in long-term studies?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation of the methanesulfonate salt and deuterium loss from the ethoxy-d5 group .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hygroscopic absorption, which may alter solubility and reactivity.

- Compatibility: Separate from oxidizing agents, strong acids/bases, and organic solvents to prevent unintended salt decomposition.

Advanced Question: How can researchers design experiments to evaluate isotopic effects (e.g., kinetic isotope effects) in metabolic or pharmacokinetic studies using the ethoxy-d5 group?

Methodological Answer:

- Comparative Pharmacokinetics: Administer deuterated and non-deuterated analogs to parallel animal cohorts. Use LC-MS/MS to quantify plasma/tissue concentrations and calculate deuterium retention ratios (e.g., AUC/AUC) .

- Enzyme Kinetic Assays: Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and measure and differences. Monitor deuterium-induced metabolic shifts via metabolite profiling .

- Data Interpretation: Apply the Swain-Schaad relationship to distinguish primary vs. secondary isotope effects, ensuring statistical validation of observed differences.

Advanced Question: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts) during characterization?

Methodological Answer:

- NMR Artifact Mitigation:

- MS Adduct Clarification:

Basic Question: What chromatographic methods are optimal for separating enantiomeric impurities in this racemic compound?

Methodological Answer:

- Chiral Stationary Phases: Use a Chiralpak IG-U column with a hexane/ethanol (85:15) mobile phase at 1.0 mL/min. Monitor resolution of (2R,3R) and (2S,3S) enantiomers via UV detection at 254 nm.

- Validation: Spike samples with synthetic enantiomeric standards to confirm retention times and quantify impurity levels ≤0.5% .

Advanced Question: How can reaction conditions be optimized to minimize by-products during methanesulfonate salt formation?

Methodological Answer:

- Acid-Base Stoichiometry: Precisely titrate methanesulfonic acid with the free base in anhydrous ethanol at 0–5°C to avoid over-salt formation.

- Crystallization Control: Induce nucleation by slow cooling (2°C/h) and seed with pre-formed salt crystals. Monitor crystal morphology via polarized light microscopy .

- By-Product Analysis: Use preparative TLC (silica gel 60 F254) with ethyl acetate/methanol (9:1) to isolate and identify unreacted starting materials or sulfonate esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.